molecular formula C7H16ClNO B2734977 (5,5-DIMETHYLPYRROLIDIN-2-YL)METHANOL HYDROCHLORIDE CAS No. 2413868-63-8

(5,5-DIMETHYLPYRROLIDIN-2-YL)METHANOL HYDROCHLORIDE

Cat. No.: B2734977
CAS No.: 2413868-63-8
M. Wt: 165.66
InChI Key: VOQKLHVOCZHBOV-UHFFFAOYSA-N
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Description

(5,5-DIMETHYLPYRROLIDIN-2-YL)METHANOL HYDROCHLORIDE is a chemical compound with the molecular formula C7H15NO·HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-DIMETHYLPYRROLIDIN-2-YL)METHANOL HYDROCHLORIDE typically involves the reaction of 5,5-dimethylpyrrolidine with formaldehyde, followed by reduction to yield the corresponding alcohol. The hydrochloride salt is then formed by treating the alcohol with hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature to moderate heating

    Solvents: Common solvents like ethanol or methanol

    Catalysts: Acid catalysts such as hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle significant quantities of reactants

    Purification: Techniques like crystallization or distillation to purify the final product

    Quality Control: Ensuring the product meets industry standards for purity and consistency

Chemical Reactions Analysis

Types of Reactions

(5,5-DIMETHYLPYRROLIDIN-2-YL)METHANOL HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes

    Reduction: Reduction reactions to yield different alcohol derivatives

    Substitution: Nucleophilic substitution reactions to introduce different functional groups

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Aqueous or organic solvents depending on the reaction type

Major Products Formed

    Oxidation Products: Ketones, aldehydes

    Reduction Products: Various alcohol derivatives

    Substitution Products: Compounds with different functional groups attached to the pyrrolidine ring

Scientific Research Applications

(5,5-DIMETHYLPYRROLIDIN-2-YL)METHANOL HYDROCHLORIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis

    Biology: Studied for its potential biological activity and interactions with biomolecules

    Medicine: Investigated for its potential therapeutic properties

    Industry: Utilized in the production of various chemical intermediates and pharmaceuticals

Mechanism of Action

The mechanism of action of (5,5-DIMETHYLPYRROLIDIN-2-YL)METHANOL HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibiting specific enzymes to alter metabolic pathways

    Receptor Binding: Binding to receptors to modulate signal transduction pathways

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: The parent compound with a similar structure but without the dimethyl and hydroxymethyl groups

    N-Methylpyrrolidine: A derivative with a methyl group attached to the nitrogen atom

    2-Pyrrolidinemethanol: A similar compound with a hydroxymethyl group attached to the pyrrolidine ring

Uniqueness

(5,5-DIMETHYLPYRROLIDIN-2-YL)METHANOL HYDROCHLORIDE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

(5,5-dimethylpyrrolidin-2-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(2)4-3-6(5-9)8-7;/h6,8-9H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVUZCVKXFRHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(N1)CO)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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